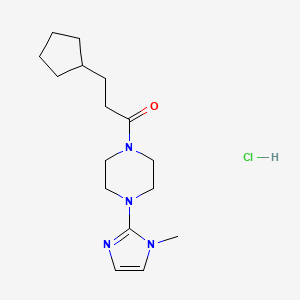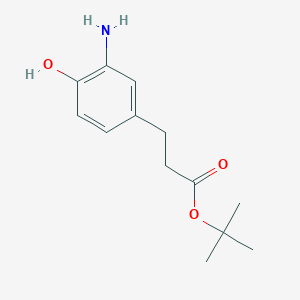![molecular formula C15H17Cl2N3O2S B2540749 2-(4-chlorophenoxy)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride CAS No. 1189700-63-7](/img/structure/B2540749.png)
2-(4-chlorophenoxy)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C15H17Cl2N3O2S. The InChI representation is InChI=1S/C8H10N2O2S.ClH/c1-10-3-2-5-6(4-10)13-7(9-5)8(11)12;/h2-4H2,1H3,(H,11,12);1H . The SMILES representation is CN1CCC2=C(C1)SC(=N2)C(=O)O.Cl .
Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . The compound appears as a light orange to yellow to green powder or crystal .
Scientific Research Applications
Heterocyclic Compound Synthesis and Applications
Synthesis of N-Substituted Aminomethyl Oxazolo Pyridines : Research by Palamarchuk et al. (2019) involves the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines, highlighting the potential for creating previously unknown derivatives by nucleophilic substitution. These compounds could have applications in drug development due to their unique structural features (Palamarchuk, Matsukevich, Kulakov, Seilkhanov, & Fisyuk, 2019).
Antimicrobial and Anti-inflammatory Activity : A study by Hossan et al. (2012) synthesized a series of pyridines, pyrimidinones, and oxazinones with antimicrobial properties using citrazinic acid as a starting material. This research indicates the potential for developing new antimicrobial agents from similar heterocyclic compounds (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Novel H3 Receptor Antagonists : Medhurst et al. (2007) describe the development of GSK189254, a novel histamine H3 receptor antagonist that shows therapeutic potential for the symptomatic treatment of dementia in Alzheimer's disease and other cognitive disorders. This research underlines the importance of heterocyclic compounds in addressing complex neurological conditions (Medhurst, Atkins, Beresford, Brackenborough, Briggs, et al., 2007).
Insecticidal Applications : Fadda et al. (2017) investigated the synthesis of heterocycles incorporating a thiadiazole moiety for use against the cotton leafworm, Spodoptera littoralis. This indicates the role of such compounds in developing new insecticides (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Synthesis and Biological Assessment of Triazolopyridines : Research by Flefel et al. (2018) on the synthesis, molecular docking, and in vitro screening of triazolopyridine derivatives for antimicrobial and antioxidant activity showcases the potential of similar heterocyclic compounds in therapeutic applications (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2S.ClH/c1-19-7-6-12-13(8-19)22-15(17-12)18-14(20)9-21-11-4-2-10(16)3-5-11;/h2-5H,6-9H2,1H3,(H,17,18,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYMSPRELOLIJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)NC(=O)COC3=CC=C(C=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]thiophene-2-carboxamide](/img/structure/B2540667.png)
![(E)-4-(Dimethylamino)-N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]but-2-enamide](/img/structure/B2540669.png)
![N-[(3-Chlorophenyl)-pyridin-2-ylmethyl]prop-2-enamide](/img/structure/B2540670.png)


![2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2540675.png)


![2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide](/img/structure/B2540682.png)
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyloxane-4-carboxamide](/img/structure/B2540683.png)
![1-benzyl-N-cyclohexyl-N-ethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2540684.png)
![1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2540686.png)
